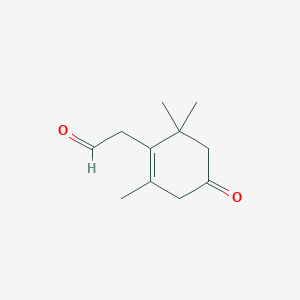
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexene and contains both an aldehyde and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde can be achieved through several methods. One common approach involves the oxidation of (2,6,6-Trimethyl-1-cyclohexen-1-yl)acetaldehyde using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) . Another method includes the dehydration of key intermediates like aeginetolide to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents for converting aldehydes to alcohols.
Catalysts: Various catalysts, such as palladium on carbon (Pd/C), can be used to facilitate hydrogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)methanol.
Substitution: Compounds with different functional groups replacing the aldehyde group.
Applications De Recherche Scientifique
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde involves its interaction with various molecular targets and pathways. For example, its derivatives can act as nitric oxide (NO) donors, releasing NO and other active compounds in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ) . This activity can lead to antiproliferative effects and inhibition of cell migration, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
(±)-Aeginetolide: A compound formed by the oxidation of (2,6,6-Trimethyl-1-cyclohexen-1-yl)acetaldehyde.
(±)-Dihydroactinidiolide: A C11-terpenic lactone formed via dehydration of aeginetolide.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-ene-1-carboxaldehyde: A structurally similar compound with a hydroxyl group.
Uniqueness
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde is unique due to its combination of aldehyde and ketone functional groups within a cyclohexene ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
85458-31-7 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2-(2,6,6-trimethyl-4-oxocyclohexen-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H16O2/c1-8-6-9(13)7-11(2,3)10(8)4-5-12/h5H,4,6-7H2,1-3H3 |
Clé InChI |
NNHICWCSGPQGRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CC(=O)C1)(C)C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


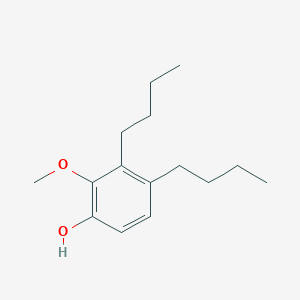
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
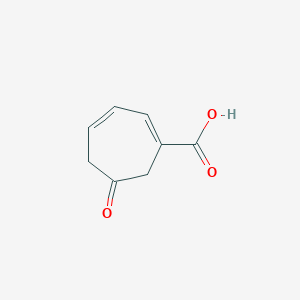
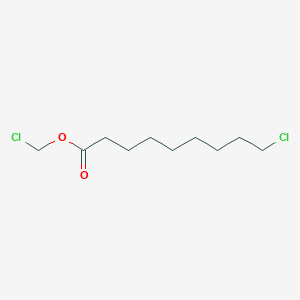

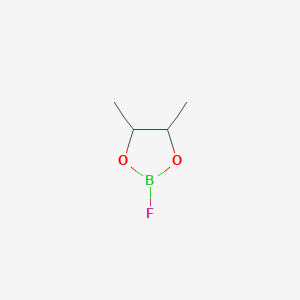
![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)
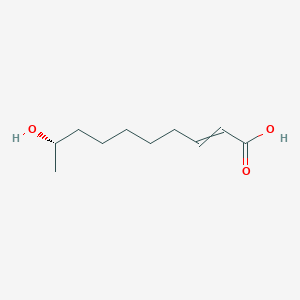
![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)

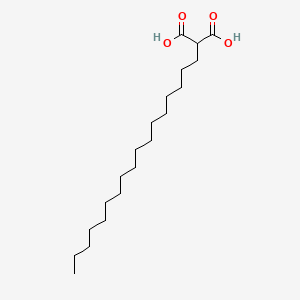
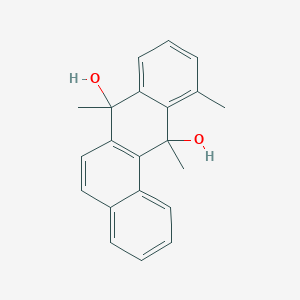
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
